5-Amino-7-(2-bromophenyl)-4-(4-fluorophenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide
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Overview
Description
5-Amino-7-(2-bromophenyl)-4-(4-fluorophenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide is a complex organic compound that belongs to the class of thienopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-7-(2-bromophenyl)-4-(4-fluorophenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the thienopyridine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of bromine and fluorine substituents via halogenation reactions.
Amination Reactions: Incorporation of the amino group through nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Pathway Involvement: Participation in biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thienopyridines: Other compounds in this class, such as clopidogrel and prasugrel, which are known for their antiplatelet activity.
Halogenated Aromatics: Compounds with similar halogen substituents, which may exhibit comparable reactivity and biological activity.
Uniqueness
The unique combination of amino, bromophenyl, and fluorophenyl groups in 5-Amino-7-(2-bromophenyl)-4-(4-fluorophenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide may confer distinct chemical properties and biological activities, differentiating it from other similar compounds.
Properties
Molecular Formula |
C20H15BrFN3O2S |
---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
5-amino-7-(2-bromophenyl)-4-(4-fluorophenyl)-1,1-dioxo-3,7-dihydro-2H-thieno[3,2-b]pyridine-6-carbonitrile |
InChI |
InChI=1S/C20H15BrFN3O2S/c21-16-4-2-1-3-14(16)18-15(11-23)20(24)25(13-7-5-12(22)6-8-13)17-9-10-28(26,27)19(17)18/h1-8,18H,9-10,24H2 |
InChI Key |
MDDVJRPDAALSDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2=C1N(C(=C(C2C3=CC=CC=C3Br)C#N)N)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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